molecular formula C18H18N2O6 B2536378 4-(2,4-dimethoxybenzyl)-7-nitro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one CAS No. 1172231-44-5

4-(2,4-dimethoxybenzyl)-7-nitro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one

Cat. No.: B2536378
CAS No.: 1172231-44-5
M. Wt: 358.35
InChI Key: SNYRVWIKQHUWLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,4-Dimethoxybenzyl)-7-nitro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one is a complex organic compound that belongs to the class of oxazepines This compound is characterized by its unique structure, which includes a benzyl group substituted with two methoxy groups, a nitro group, and a dihydrobenzo oxazepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dimethoxybenzyl)-7-nitro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dimethoxybenzyl)-7-nitro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitro group to an amino group.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation can lead to the formation of carboxylic acids or aldehydes.

Scientific Research Applications

4-(2,4-Dimethoxybenzyl)-7-nitro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-(2,4-dimethoxybenzyl)-7-nitro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one lies in its specific combination of functional groups, which imparts distinct chemical properties and potential applications. The presence of both methoxy and nitro groups, along with the oxazepine ring, makes it a versatile compound for various research and industrial applications.

Properties

IUPAC Name

4-[(2,4-dimethoxyphenyl)methyl]-7-nitro-2,3-dihydro-1,4-benzoxazepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O6/c1-24-14-5-3-12(17(10-14)25-2)11-19-7-8-26-16-6-4-13(20(22)23)9-15(16)18(19)21/h3-6,9-10H,7-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNYRVWIKQHUWLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CN2CCOC3=C(C2=O)C=C(C=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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